
1-(Quinolin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that combines a quinoline moiety with a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. The presence of both quinoline and pyrrolidine structures in a single molecule allows for diverse chemical reactivity and biological interactions.
Mechanism of Action
Target of Action
The compound “1-(Quinolin-4-yl)pyrrolidin-3-ol” contains a quinoline ring and a pyrrolidine ring. Quinoline derivatives are known to interact with various biological targets such as DNA gyrase . Pyrrolidine derivatives have been reported to show selectivity towards certain targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Quinoline derivatives often work by intercalating into DNA and disrupting its function . Pyrrolidine derivatives can have various modes of action depending on their structure and the target .
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to modify physicochemical parameters and improve adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the quinoline moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction between azaarenes and α,β-unsaturated aldehydes can be catalyzed by amines and N-heterocyclic carbene (NHC) catalysts . This method allows for the formation of the pyrrolidine ring with subsequent functionalization to introduce the quinoline group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can also be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride to modify the quinoline or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can be carried out on the quinoline ring using reagents like halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: PIDA in the presence of a base like 4-dimethylaminopyridine (DMAP) in toluene.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides or organometallic reagents under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(Quinolin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(Quinolin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may lack the quinoline moiety, resulting in different biological activities and chemical reactivity.
Quinoline derivatives: These compounds contain the quinoline moiety but may lack the pyrrolidine ring, leading to variations in their pharmacological profiles.
Indole derivatives: Indole compounds have a similar aromatic structure to quinoline but differ in their nitrogen placement, affecting their biological interactions and applications.
The uniqueness of this compound lies in its combination of the quinoline and pyrrolidine structures, which provides a distinct set of chemical and biological properties that are not found in compounds containing only one of these moieties.
Properties
IUPAC Name |
1-quinolin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-10-6-8-15(9-10)13-5-7-14-12-4-2-1-3-11(12)13/h1-5,7,10,16H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEPABSAFUCYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride](/img/structure/B2449191.png)

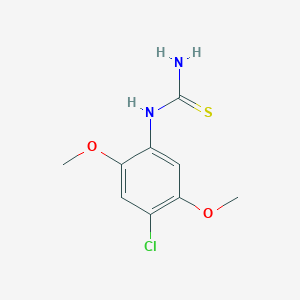
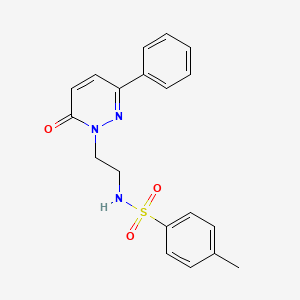
![(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2449195.png)
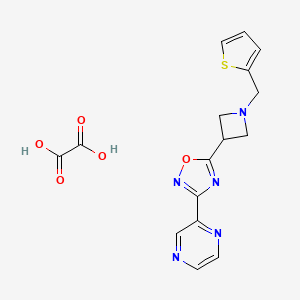
![4-{[1-(3-Chloro-5-fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449200.png)
![1-[3-chloro-4-(trifluoromethyl)phenyl]-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2449201.png)
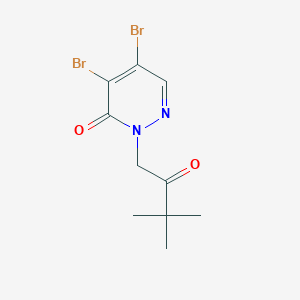


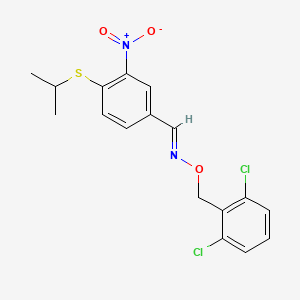
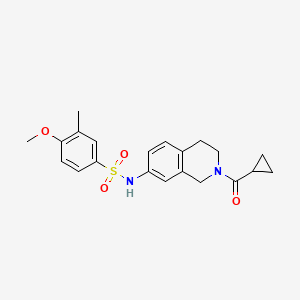
![N-(3-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2449213.png)
